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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing OG-L002, a potent and

specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), in Chromatin Immunoprecipitation

(ChIP) assays. This document outlines the mechanism of action of OG-L002, presents its key

quantitative data, and offers a detailed protocol for its application in studying chromatin

modifications and gene regulation.

Introduction to OG-L002
OG-L002 is a powerful small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an

enzyme crucial for regulating gene expression through the demethylation of histone H3 at

lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] By inhibiting LSD1, OG-L002 leads to an increase in

the methylation of these histone marks, which are associated with changes in chromatin

structure and transcriptional activity.[3] Chromatin Immunoprecipitation (ChIP) is a widely used

technique to investigate the in vivo interactions between proteins, such as modified histones,

and specific genomic DNA regions.[4][5] The combination of OG-L002 treatment with ChIP

assays provides a robust method to elucidate the role of LSD1 in gene regulation and to

identify the genomic targets of its activity.
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OG-L002 specifically inhibits the demethylase activity of LSD1. This inhibition prevents the

removal of methyl groups from mono- and di-methylated H3K4 and H3K9. The resulting

hypermethylation of these histone residues alters the chromatin landscape, typically leading to

the repression of target gene expression. The following diagram illustrates this proposed

signaling pathway.
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Mechanism of OG-L002 Action.

Quantitative Data for OG-L002
The following table summarizes the key in vitro and in vivo parameters of OG-L002.
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Parameter Value
Species/Cell
Type

Assay Type Reference

IC₅₀ 20 nM -

Cell-free LSD1

demethylase

assay

[3]

Selectivity
36-fold over

MAO-B
-

Cell-free enzyme

assay
[3]

69-fold over

MAO-A
-

Cell-free enzyme

assay
[3]

Effective

Concentration
~3-10 µM

HeLa and HFF

cells

Inhibition of HSV

IE gene

expression

[3]

In Vivo Dosage 6 to 40 mg/kg BALB/c mice

Repression of

HSV primary

infection

[3]

Application of OG-L002 in ChIP Assays
The primary application of OG-L002 in the context of ChIP is to investigate the genome-wide or

locus-specific consequences of LSD1 inhibition. By treating cells with OG-L002 prior to

performing a ChIP assay, researchers can identify genes and regulatory regions that are under

the control of LSD1. A typical experimental design involves treating cells with OG-L002 or a

vehicle control (e.g., DMSO), followed by a ChIP assay using antibodies specific for histone

modifications such as H3K4me2 or H3K9me2. The resulting DNA can be analyzed by qPCR to

assess changes at specific loci or by next-generation sequencing (ChIP-seq) for a genome-

wide analysis.

Experimental Workflow for ChIP
The diagram below outlines the major steps involved in a typical ChIP experiment following cell

treatment with OG-L002.

General Chromatin Immunoprecipitation (ChIP) Workflow.
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Detailed Protocol for ChIP using OG-L002
This protocol is designed for cultured mammalian cells grown on a 150 mm dish (approximately

2-5 x 10⁷ cells).[5] Adjust volumes and cell numbers accordingly for different culture formats.

Part 1: Cell Culture and Treatment with OG-L002
Cell Culture: Culture cells to approximately 80-90% confluency in the appropriate growth

medium. For each experimental condition (e.g., OG-L002 treated and vehicle control),

prepare a sufficient number of plates. A minimum of 2 x 10⁶ cells per immunoprecipitation is

recommended.[6]

OG-L002 Preparation: Prepare a stock solution of OG-L002 in fresh DMSO.[3] For example,

a 10 mM stock solution.

Cell Treatment: Treat the cells with the desired final concentration of OG-L002 (e.g., 1-10

µM) or an equivalent volume of DMSO for the vehicle control. The incubation time should be

determined based on the experimental goals, but a 12-24 hour treatment is a common

starting point.[3]

Part 2: Cross-linking and Cell Harvesting
Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium

to a final concentration of 1%.[7] For 25 ml of media, add 0.68 ml of 37% formaldehyde.[8]

Incubation: Gently rock the plates for 10 minutes at room temperature.[7][8]

Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM (e.g.,

add 1.4 ml of 2.5 M glycine to 25 ml of media).[7]

Incubation: Rock for 5 minutes at room temperature.[7]

Harvesting: Wash the cells three times with ice-cold 1X PBS.[8] Scrape the cells into 1 ml of

ice-cold PBS containing protease inhibitors and collect by centrifugation at 700 x g for 4

minutes at 4°C.[8]

Part 3: Cell Lysis and Chromatin Shearing
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Cell Lysis: Resuspend the cell pellet in a cell lysis buffer supplemented with protease

inhibitors.[7] Incubate on ice for 15 minutes.[7]

Nuclear Lysis: Centrifuge to pellet the nuclei and resuspend in a nuclear lysis buffer.

Chromatin Shearing (Sonication): Sonicate the nuclear lysate to shear the chromatin into

fragments of 200-1000 bp.[9] Optimal sonication conditions must be determined empirically

for each cell type and instrument.

Clarification: Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet cell

debris.[7] The supernatant contains the soluble chromatin.

Part 4: Immunoprecipitation
Pre-clearing (Optional but Recommended): To reduce non-specific background, incubate the

chromatin with Protein A/G agarose or magnetic beads for 1-2 hours at 4°C with rotation.[6]

Input Sample: Save a small aliquot (e.g., 2%) of the pre-cleared chromatin to serve as the

"input" control.

Antibody Incubation: Add the primary antibody (e.g., anti-H3K4me2, anti-H3K9me2, or a

negative control IgG) to the remaining chromatin and incubate overnight at 4°C with rotation.

The optimal antibody concentration should be determined empirically (typically 2-5 µg).

Immune Complex Capture: Add Protein A/G beads to each sample and incubate for 2-4

hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[4]

Part 5: Washing and Elution
Washing: Pellet the beads by centrifugation and wash them sequentially with low salt wash

buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically

bound chromatin.[9] Perform each wash for 5-10 minutes at 4°C with rotation.[4]

Elution: Elute the protein-DNA complexes from the beads by adding elution buffer (e.g., 1%

SDS, 0.1 M NaHCO₃) and incubating at 65°C for 15-30 minutes with gentle vortexing.[8][10]

Pellet the beads and transfer the supernatant to a new tube. Repeat the elution and combine

the eluates.
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Part 6: Reverse Cross-linking and DNA Purification
Reverse Cross-linking: Add NaCl to a final concentration of 0.2-0.3 M to the eluted samples

and the input control.[8] Incubate at 65°C for 4-5 hours or overnight to reverse the

formaldehyde cross-links.[8]

RNase and Proteinase K Treatment: Add RNase A and incubate at 37°C for 1 hour, followed

by the addition of Proteinase K and incubation at 45-55°C for 1-2 hours to digest RNA and

proteins.[8][11]

DNA Purification: Purify the DNA using a PCR purification kit or by phenol:chloroform

extraction followed by ethanol precipitation.[8] Elute the purified DNA in a small volume of TE

buffer or nuclease-free water.

Part 7: Downstream Analysis
Quantitative PCR (qPCR): Use the purified DNA to perform qPCR with primers specific to the

gene regulatory regions of interest. Analyze the enrichment of the target sequence in the

OG-L002-treated samples relative to the vehicle control and normalized to the input DNA.

ChIP-sequencing (ChIP-seq): Prepare a sequencing library from the purified DNA for high-

throughput sequencing to identify the genome-wide binding sites of the histone modification

of interest.

Reagents and Buffers
Protease Inhibitor Cocktail: Commercially available or a custom mix (e.g., PMSF, aprotinin,

leupeptin).

10X Glycine: 2.5 M in nuclease-free water.

Cell Lysis Buffer: e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, plus protease

inhibitors.

Nuclear Lysis/Sonication Buffer: e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, plus

protease inhibitors.
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Low Salt Wash Buffer: e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH

8.1, 150 mM NaCl.

High Salt Wash Buffer: e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH

8.1, 500 mM NaCl.

LiCl Wash Buffer: e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-

HCl pH 8.1.

TE Buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA.

Elution Buffer: 1% SDS, 0.1 M NaHCO₃ (prepare fresh).[8]

These notes and protocols provide a framework for investigating the functional consequences

of LSD1 inhibition by OG-L002. Researchers should optimize specific steps, such as treatment

conditions, antibody concentrations, and sonication parameters, for their particular

experimental system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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